N-(3-fluorophenyl)-N-methylbenzamide is an organic compound characterized by its unique structure, which includes a fluorine atom on the phenyl ring and a methyl group attached to the nitrogen of the amide. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential applications as a pharmacophore and as an intermediate in organic synthesis.
The compound can be synthesized through several methods, with its structural features making it a valuable building block for more complex organic molecules. It is commercially available from chemical suppliers like Benchchem, which provides detailed information about its applications and synthesis routes.
N-(3-fluorophenyl)-N-methylbenzamide belongs to the class of amides, specifically aromatic amides. Its classification is based on the presence of an amide functional group (–C(=O)–N–) linked to an aromatic ring, which includes a fluorinated phenyl group.
The synthesis of N-(3-fluorophenyl)-N-methylbenzamide typically involves several key steps:
The molecular formula for N-(3-fluorophenyl)-N-methylbenzamide is C9H10FNO. Its structure features:
This structure highlights both the aromatic nature of the compound and the presence of functional groups that contribute to its reactivity.
N-(3-fluorophenyl)-N-methylbenzamide can participate in several chemical reactions:
The mechanism of action for N-(3-fluorophenyl)-N-methylbenzamide largely revolves around its interaction with biological targets:
N-(3-fluorophenyl)-N-methylbenzamide has several significant applications:
N-(3-Fluorophenyl)-N-methylbenzamide and its derivatives (e.g., DPI-3290) function as mixed opioid agonists with balanced activity at μ- and δ-opioid receptors. This dual engagement enhances analgesic efficacy while mitigating classical opioid side effects. The fluorine atom at the meta-position of the phenyl ring increases electronegativity, optimizing receptor binding affinity [1].
Activation of μ-opioid receptors by N-(3-fluorophenyl)-N-methylbenzamide derivatives induces potent antinociception. In rodent models, DPI-3290 (a structural analog) demonstrated an antinociceptive ED₅₀ of 0.05 mg/kg—significantly lower than morphine [4] [8]. This high potency arises from synergistic signaling: μ-receptor activation inhibits cAMP production, while δ-receptor co-stimulation amplifies G-protein coupling efficiency [9].
δ-Opioid receptor agonism reduces tolerance development associated with chronic μ-agonist use. Mechanistically, δ-receptors regulate μ-receptor internalization and recycling, preserving neuronal responsiveness. Compounds with δ > μ potency ratios (e.g., DPI-125; δ EC₅₀ = 4.29 nM, μ EC₅₀ = 11.10 nM) show delayed tolerance in preclinical models [9].
Table 1: Receptor Affinity Profiles of N-(3-Fluorophenyl)-N-methylbenzamide Derivatives
Compound | δ-Opioid Ki (nM) | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
---|---|---|---|
DPI-3290 | 1.8 | 3.2 | 5.6 |
DPI-125 | 4.3 | 11.1 | 16.6 |
Morphine (Ref.) | >1000 | 1.8 | 200 |
Source: Radioligand binding assays in transfected cell lines [8] [9]
N-(3-Fluorophenyl)-N-methylbenzamide scaffolds influence receptor oligomerization, particularly μ-δ heterodimers. Allosteric modulation occurs via:
μ-δ heteromer activation by mixed agonists triggers distinct downstream signaling:
Table 2: Functional Selectivity in Heteromer vs. Homomer Signaling
Pathway | μ/δ Heteromer Activation | μ Homomer Activation |
---|---|---|
cAMP Inhibition | 92% | 78% |
β-Arrestin Recruitment | Low | High |
ERK Phosphorylation | +++ | ++ |
Source: In vitro studies using bioluminescence resonance energy transfer (BRET) [2]
Mixed μ/δ agonists outperform monoreceptor-selective ligands in key metrics:
Table 3: In Vivo Efficacy Comparison with Reference Analgesics
Parameter | DPI-3290 | Morphine | SNC80 (δ-Selective) |
---|---|---|---|
Analgesia ED₅₀ (mg/kg) | 0.05 | 5.0 | >30 |
Tolerance Development | Moderate | High | Low |
Respiratory Safety | High | Low | Very High |
Source: Rat models of thermal nociception and arterial blood gas analysis [4] [9]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8